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Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged

as a critical epigenetic regulator in various cancers. Its primary role involves the demethylation

of mono- and di-methylated lysine 4 on histone 3 (H3K4me1/2), leading to transcriptional

repression of target genes. Upregulation of LSD1 has been observed in numerous

malignancies, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC),

making it a compelling therapeutic target.

In the quest for effective cancer therapies, two distinct classes of LSD1 inhibitors have been

developed: covalent and non-covalent inhibitors. This guide provides a comprehensive head-

to-head comparison of these two classes, presenting key experimental data to inform research

and drug development decisions.

Mechanism of Action: A Fundamental Divide
The core difference between these inhibitor classes lies in their interaction with the LSD1

enzyme.

Covalent inhibitors, often derivatives of tranylcypromine (TCP), form an irreversible covalent

bond with the flavin adenine dinucleotide (FAD) cofactor in the active site of LSD1. This

"suicide inactivation" mechanism leads to a long-lasting and potent inhibition of the enzyme's

activity.
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Non-covalent inhibitors, on the other hand, bind reversibly to the LSD1 active site. Their binding

is characterized by non-covalent interactions such as hydrogen bonds and van der Waals

forces. This reversible nature can offer a different pharmacokinetic and pharmacodynamic

profile, potentially impacting both efficacy and safety.

Signaling Pathway of LSD1 in Cancer
LSD1 primarily functions as a transcriptional co-repressor by demethylating H3K4me2, a mark

associated with active enhancers and promoters. This action is often carried out in complex

with other proteins, such as the CoREST complex. By removing this activating mark, LSD1

contributes to the silencing of tumor suppressor genes, promoting cell proliferation and survival.

The diagram below illustrates this key signaling pathway.
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Caption: LSD1-mediated demethylation of H3K4me2 leads to transcriptional repression and

promotes cancer cell proliferation.
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The following tables summarize the biochemical potency, selectivity, and cellular activity of

representative covalent and non-covalent LSD1 inhibitors.

Table 1: Biochemical Potency Against LSD1
Inhibitor Class Compound LSD1 IC50 (nM) Reference

Covalent Tranylcypromine 20700

Iadademstat (ORY-

1001)
18

Bomedemstat (IMG-

7289)
9.7

GSK-2879552 24

Non-Covalent
Pulrodemstat (CC-

90011)
0.25

Seclidemstat (SP-

2577)
13

Table 2: Selectivity Profile (IC50 in µM)
Inhibitor LSD1 MAO-A MAO-B LSD2 Reference

Covalent

Tranylcyprom

ine
20.7 2.84 0.73 >100

Iadademstat 0.018 >100 >100 >100

Bomedemstat 0.0097 >25 >25 -

GSK-

2879552
0.024 >200 >200 >100

Non-Covalent

Pulrodemstat 0.00025 >10 >10 >10

Seclidemstat 0.013 >100 >100 >10
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Table 3: Cellular Activity in AML and SCLC Cell Lines
Inhibitor
Class

Compound Cell Line Assay
EC50/IC50
(nM)

Reference

Covalent Iadademstat
Kasumi-1

(AML)
Proliferation <1

NCI-H1417

(SCLC)
Proliferation 1.6

Bomedemstat
MV4-11

(AML)
Proliferation ~50

GSK-

2879552

NCI-H1417

(SCLC)
Proliferation ~50

Non-Covalent Pulrodemstat
Kasumi-1

(AML)
Proliferation 2

NCI-H1417

(SCLC)
Proliferation 28

Seclidemstat
A673 (Ewing

Sarcoma)
Proliferation ~100

In Vivo Efficacy in Preclinical Models
Both covalent and non-covalent LSD1 inhibitors have demonstrated anti-tumor activity in

xenograft models of AML and SCLC.

Table 4: In Vivo Efficacy in Xenograft Models

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitor Model Dosing
Tumor Growth
Inhibition (TGI)

Reference

Covalent

Iadademstat

SCLC Patient-

Derived

Xenograft

0.02 mg/kg, oral,

daily

Significant tumor

regression

GSK-2879552
NCI-H1417

SCLC Xenograft

30 mg/kg, oral,

twice daily

Significant tumor

growth inhibition

Non-Covalent

Pulrodemstat

SCLC Patient-

Derived

Xenograft

5 mg/kg, oral,

daily
78% TGI

HM97211

derivative
AML Xenograft

Oral

administration

Significant tumor

growth inhibition

Clinical Safety and Tolerability
A key differentiator between covalent and non-covalent inhibitors is their potential for off-target

effects and associated toxicities. The irreversible nature of covalent inhibitors can lead to

prolonged and sometimes unexpected adverse events.

Covalent inhibitors have been associated with hematological toxicities, such as

thrombocytopenia and neutropenia. For instance, the clinical development of GSK-2879552

was terminated due to safety concerns, including encephalopathy.

Non-covalent inhibitors are hypothesized to have a more favorable safety profile due to their

reversible binding. While clinical data is still emerging, early results suggest that they may offer

a better benefit-to-risk ratio. However, it is important to note that on-target toxicities related to

LSD1 inhibition can still occur with both classes of inhibitors.
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Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are representative protocols for key assays used in the characterization of LSD1

inhibitors.

LSD1 Enzymatic Inhibition Assay (HTRF)
This assay quantifies the enzymatic activity of LSD1 by measuring the demethylation of a

biotinylated H3K4me2 peptide substrate.
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To cite this document: BenchChem. [A Head-to-Head Comparison of Covalent vs. Non-
Covalent LSD1 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10855417#head-to-head-comparison-of-covalent-vs-
non-covalent-lsd1-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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